N-(3-hydroxypropyl)propanamide

Catalog No.
S12183224
CAS No.
10601-74-8
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-hydroxypropyl)propanamide

CAS Number

10601-74-8

Product Name

N-(3-hydroxypropyl)propanamide

IUPAC Name

N-(3-hydroxypropyl)propanamide

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-2-6(9)7-4-3-5-8/h8H,2-5H2,1H3,(H,7,9)

InChI Key

ZSSOONKGCDIKMO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCO

N-(3-hydroxypropyl)propanamide is an organic compound with the molecular formula C6H13N2O2\text{C}_6\text{H}_{13}\text{N}_2\text{O}_2 and a molecular weight of 146.19 g/mol. This compound features a propanamide backbone substituted with a hydroxypropyl group, which contributes to its distinctive chemical properties and potential biological activities. The presence of both amine and hydroxyl functional groups allows for diverse interactions with biological molecules, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The amide group can be reduced to yield primary amines.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, particularly at the amino group.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Research indicates that N-(3-hydroxypropyl)propanamide exhibits significant biological activity. It potentially interacts with various biological molecules through hydrogen bonding and hydrophobic interactions, which may modulate enzyme or receptor activities. This interaction profile suggests its utility in pharmacological applications, particularly in drug design and development. Studies have shown that compounds similar to N-(3-hydroxypropyl)propanamide can bind effectively to protein targets, influencing their biological functions .

The synthesis of N-(3-hydroxypropyl)propanamide typically involves the reaction of 3-aminopropanamide with 3-chloropropanol under controlled conditions. This reaction is facilitated by a suitable base, such as sodium hydroxide, promoting nucleophilic substitution. The resulting product is purified through recrystallization to obtain high purity levels.

In industrial settings, larger-scale synthesis employs automated reactors and continuous flow systems, optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques like chromatography are often utilized to enhance product quality.

N-(3-hydroxypropyl)propanamide finds applications across various fields:

  • Pharmaceuticals: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
  • Biochemistry: Used in studies involving enzyme mechanisms and protein interactions.
  • Organic Synthesis: Serves as a building block in organic synthesis and as a reagent in various

Interaction studies highlight N-(3-hydroxypropyl)propanamide's ability to engage effectively with biological targets. These interactions may involve:

  • Hydrogen Bonding: The hydroxyl group allows for hydrogen bond formation with amino acid residues in proteins.
  • Hydrophobic Interactions: The hydrocarbon chain enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

Such interactions are critical for understanding the compound's mechanism of action and its potential therapeutic applications .

Several compounds share structural similarities with N-(3-hydroxypropyl)propanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-AminopropanamideC3H8N2OA precursor in the synthesis of N-(3-hydroxypropyl)propanamide.
2-Amino-N-(3-hydroxypropyl)propanamideC6H14N2O2Contains an amino group that enhances biological activity.
N-(2-hydroxyethyl)propanamideC5H11NO2Lacks the additional hydroxypropyl group.
N-(4-hydroxybutyl)propanamideC7H15NO2Features a longer hydrocarbon chain compared to N-(3-hydroxypropyl)propanamide.

Uniqueness

N-(3-hydroxypropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds. Its ability to modulate biological activity through diverse interaction mechanisms positions it as an important compound for further study in medicinal chemistry and related fields.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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